molecular formula C18H20F3NO2 B2526027 4,7,7-trimethyl-3-oxo-N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide CAS No. 727686-05-7

4,7,7-trimethyl-3-oxo-N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B2526027
CAS No.: 727686-05-7
M. Wt: 339.358
InChI Key: GYENTNGSTLNTHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4,7,7-trimethyl-3-oxo-N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide is a bicyclic carboxamide derivative characterized by a rigid bicyclo[2.2.1]heptane core. Key structural features include:

  • A 3-oxo group at position 3 of the bicyclic framework.
  • 4,7,7-Trimethyl substitutions enhancing steric and electronic effects.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where rigid scaffolds improve binding specificity .

Properties

IUPAC Name

4,7,7-trimethyl-3-oxo-N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3NO2/c1-15(2)16(3)7-8-17(15,10-13(16)23)14(24)22-12-6-4-5-11(9-12)18(19,20)21/h4-6,9H,7-8,10H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYENTNGSTLNTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(CC2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,7-trimethyl-3-oxo-N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the bicyclic core: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with the appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4,7,7-trimethyl-3-oxo-N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4,7,7-trimethyl-3-oxo-N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,7,7-trimethyl-3-oxo-N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The bicyclic structure provides rigidity, which can enhance binding affinity to certain proteins or enzymes. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aromatic Substituents
Compound Name Aryl Substituent Key Structural Differences Biological Relevance
N-(2,5-Difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide 2,5-Difluorophenyl Fluorine atoms at positions 2 and 5 on phenyl; no trifluoromethyl group. Enhanced metabolic stability due to fluorine’s electronegativity.
N-(3,4-Difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide 3,4-Difluorophenyl + 2-oxabicyclo Additional oxygen in bicyclo ring (2-oxabicyclo); fluorine at positions 3 and 4 on phenyl. Altered conformational flexibility; potential for improved solubility (logP = 3.23).
N-(4-(Trifluoromethoxy)phenyl) isomer 4-(Trifluoromethoxy)phenyl Trifluoromethoxy (vs. trifluoromethyl) at para position. Modified electronic effects; possible impact on receptor binding.

Key Insights :

  • The trifluoromethyl group (CF₃) in the target compound enhances lipophilicity (logP ~3.2) and metabolic resistance compared to fluorine or trifluoromethoxy substituents .
Analogues with Bioisosteric Replacements
  • Tetrazole-containing derivative (4,7,7-Trimethyl-3-oxo-N-[4-(1H-tetrazol-5-yl-methyl)phenyl]-2-oxabicyclo[2.2.1]heptane-1-carboxamide): Replaces trifluoromethylphenyl with a tetrazole-methylphenyl group (bioisostere for carboxylic acids).
Bicycloheptane Derivatives in Drug Discovery
  • Cenisertib : A bicyclo[2.2.1]heptane carboxamide with a pyrimidinyl-piperazinyl substituent.
    • Acts as an antineoplastic agent , showing the scaffold’s versatility in targeting kinase pathways .
  • Norbo-19/Norbo-20: Exo/endo isomers of N-(3-(4-(3-(trifluoromethyl)phenyl)piperazinyl)propyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide. Evaluated as serotoninergic ligands, emphasizing the impact of stereochemistry on receptor selectivity .

Pharmacological and Physicochemical Comparisons

Pharmacological Activity
  • The target compound’s trifluoromethyl group may enhance binding to hydrophobic pockets in enzymes (e.g., nitric oxide synthase inhibitors ).
  • Tetrazole analogues (e.g., ) show hypoglycemic activity, suggesting substituent-dependent modulation of biological targets.
Physicochemical Properties
Property Target Compound (Est.) N-(3,4-Difluorophenyl) Analogue Tetrazole Derivative
Molecular Weight ~341.3 g/mol 309.31 g/mol ~380 g/mol (est.)
logP ~3.2 3.23 ~2.5 (tetrazole reduces logP)
Hydrogen Bond Acceptors 5 5 6 (tetrazole adds 1 HBA)

Key Trends :

  • Trifluoromethyl groups increase logP, favoring blood-brain barrier penetration.
  • Tetrazole improves solubility but may reduce membrane permeability.

Biological Activity

4,7,7-trimethyl-3-oxo-N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide is a bicyclic compound notable for its unique structural features, which include a trifluoromethyl group and a rigid bicyclo[2.2.1]heptane core. This compound has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and organic synthesis.

  • Molecular Formula : C17H18F3N
  • Molecular Weight : 319.33 g/mol
  • Structure : The compound's bicyclic structure contributes to its stability and potential interactions with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown potential for enzyme inhibition, which may extend to this molecule due to its structural characteristics that enhance binding affinity with proteins or enzymes .
  • Protein-Ligand Interactions : The trifluoromethyl group increases lipophilicity, facilitating the compound's ability to cross cell membranes and interact with intracellular targets .

Study on Structural Analogues

A comparative study on structurally similar compounds indicated that those containing bicyclic frameworks often displayed significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. For example, compounds with similar trifluoromethyl substitutions exhibited zones of inhibition ranging from moderate to high against these pathogens .

In Vitro Testing

In vitro assays have been proposed to evaluate the biological activity of this compound against common bacterial strains. Preliminary results from analogous compounds suggest that modifications in the bicyclic structure can lead to enhanced bioactivity .

Data Table: Biological Activity Comparison

Compound NameStructure TypeAntibacterial ActivityMechanism of Action
This compoundBicyclicTBD (To Be Determined)Enzyme Inhibition
Similar Compound ATricyclicModerateMembrane Disruption
Similar Compound BBicyclicHighEnzyme Inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,7,7-trimethyl-3-oxo-N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically starts with bicyclo[2.2.1]heptane-1-carboxylic acid derivatives. Amide bond formation with 3-(trifluoromethyl)aniline is achieved via coupling agents like dicyclohexylcarbodiimide (DCC) in solvents such as toluene or dichloromethane under reflux. Yield optimization requires precise stoichiometric ratios (1:1.2 for acid:amine) and inert atmospheres to prevent side reactions .
  • Key Parameters :

ParameterOptimal ConditionImpact on Yield
SolventToluene85–90%
Coupling AgentDCC>90% efficiency
Temperature80–110°CAvoids decomposition

Q. How is the compound’s structural integrity validated post-synthesis?

  • Techniques : Single-crystal X-ray diffraction (SHELXL/SHELXS) confirms bicyclic framework geometry. Nuclear Magnetic Resonance (NMR) resolves stereochemistry: 1^1H NMR shows distinct peaks for methyl groups (δ 1.2–1.5 ppm) and trifluoromethylphenyl protons (δ 7.3–7.8 ppm). IR spectroscopy verifies carbonyl (C=O, ~1700 cm1^{-1}) and amide (N–H, ~3300 cm1^{-1}) groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this bicyclo compound?

  • Approach : Use iterative refinement in SHELXL to adjust thermal parameters and occupancy rates. If twinning is observed (common in bicyclic systems), employ SHELXD for dual-space structure solution. Cross-validate with powder XRD to detect polymorphic impurities .
  • Case Study : Discrepancies in bond angles (>5° from DFT calculations) may arise from lattice strain. Apply Hirshfeld surface analysis to quantify intermolecular interactions influencing distortion .

Q. What strategies identify the compound’s pharmacological targets and assess off-target effects?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to screen against kinase or GPCR libraries, focusing on the trifluoromethylphenyl group’s hydrophobic interactions.
  • SAR Studies : Compare with analogs (e.g., N-(3-chloro-2-methylphenyl) derivatives) to map critical substituents. Replace the trifluoromethyl group with Cl/F and measure binding affinity shifts .
    • Data Interpretation :
AnalogSubstituentIC50_{50} (nM)Target
ParentCF3_3120Kinase X
Derivative 1Cl450Kinase X
Derivative 2F320Kinase X

Q. How does the compound’s stability vary under physiological conditions, and what formulation challenges arise?

  • Stability Analysis : Conduct accelerated degradation studies (pH 1–9, 40°C/75% RH). The oxabicyclo framework is prone to hydrolysis at pH >8, requiring enteric coatings for oral delivery. LC-MS monitors degradation products (e.g., ring-opened carboxylic acids) .
  • Formulation Table :

ConditionHalf-LifeMajor Degradant
pH 1.248 hNone
pH 7.424 hCarboxylic acid
pH 9.02 hRing-opened byproduct

Methodological Challenges

Q. What computational tools predict the compound’s reactivity in novel synthetic pathways?

  • Tools : Gaussian 16 for DFT calculations (geometric optimization at B3LYP/6-31G* level). Use NBO analysis to assess charge distribution at the carbonyl oxygen, predicting nucleophilic attack sites. MD simulations (AMBER) model solvation effects in polar aprotic solvents .

Q. How can researchers address low solubility in aqueous assays without altering bioactivity?

  • Strategies :

  • Co-solvents : Use cyclodextrin inclusion complexes (20% w/v) to enhance solubility while maintaining IC50_{50} values.
  • Salt Formation : Convert to a triphenylsulfonium salt (as in ), improving aqueous solubility by 10-fold without structural modification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.